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molecular formula C9H11NO2 B161284 Ethyl 2-methylnicotinate CAS No. 1721-26-2

Ethyl 2-methylnicotinate

Cat. No. B161284
M. Wt: 165.19 g/mol
InChI Key: TZORNSWZUZDUCU-UHFFFAOYSA-N
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Patent
US06653471B2

Procedure details

A mixture of 11.3 g (0.069 mol) of 2-methyl-nicotinic acid ethyl ester and 8.4 g (0.076 mol) of selenium dioxide in 150 mL of dioxane is refluxed under nitrogen for 4 hours. The reaction mixture is cooled to room temperature and filtered. The filtrate is evaporated and the residue is chromatographed on 400 grams of silica gel using 50/50 ethyl acetate/hexanes as the eluant. Appropriate fractions are combined to yield 5 g of 2-formyl-nicotinic acid ethyl ester. 1H NMR (CDCl3) δ10.3 (s, 1H), 8.8 (m, 1H), 8.0 (m, 1H), 7.5 (m, 1H), 4.30 (q, 2H), 1.4 (t, 3H). TLC (7/3 hexanes/ethyl acetate) Rf=0.2.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[CH3:11])[CH3:2].[Se](=O)=[O:14]>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[CH:11]=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)C)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under nitrogen for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on 400 grams of silica gel using 50/50 ethyl acetate/hexanes as the eluant

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(N=CC=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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